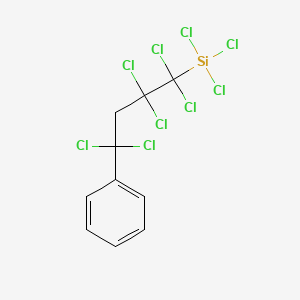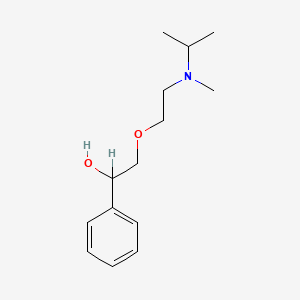
alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety connected to an ethoxy group, which is further linked to an isopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol typically involves multiple steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form the ethoxy intermediate.
Amination: The ethoxy intermediate is then reacted with isopropylmethylamine in the presence of a suitable catalyst to introduce the isopropylmethylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine derivatives
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The isopropylmethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ethoxy and benzyl alcohol moieties may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: A simpler compound with a similar benzyl alcohol moiety but lacking the ethoxy and isopropylmethylamino groups.
Ethoxybenzyl Alcohol: Contains the ethoxy group but lacks the isopropylmethylamino group.
Isopropylmethylaminoethanol: Contains the isopropylmethylamino group but lacks the benzyl alcohol moiety.
Uniqueness
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropylmethylamino group enhances its potential interactions with biological targets, while the ethoxy and benzyl alcohol moieties contribute to its solubility and reactivity.
Properties
CAS No. |
92331-09-4 |
|---|---|
Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
2-[2-[methyl(propan-2-yl)amino]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C14H23NO2/c1-12(2)15(3)9-10-17-11-14(16)13-7-5-4-6-8-13/h4-8,12,14,16H,9-11H2,1-3H3 |
InChI Key |
RHHBGQYWBQVAJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCOCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
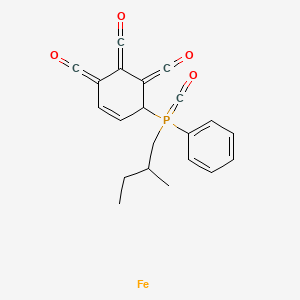
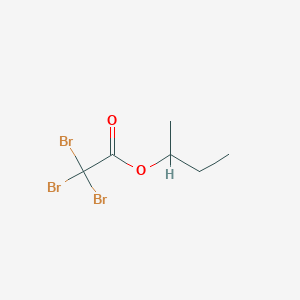
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)
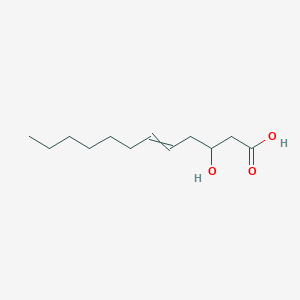
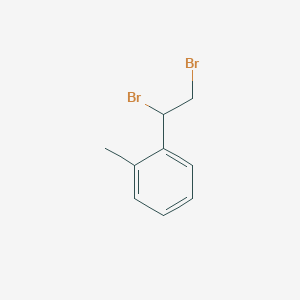
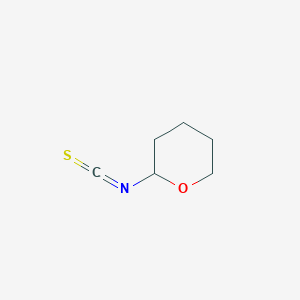
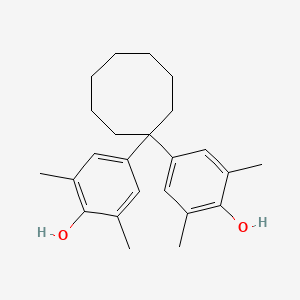
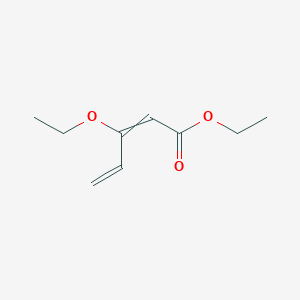
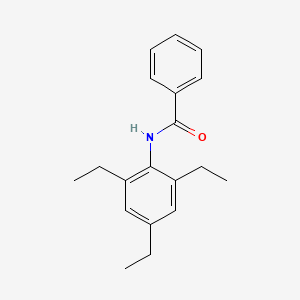
![2-(Hydroxymethyl)-7-phenyl-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B14350361.png)
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
